molecular formula C11H11Cl2N5O2 B278325 2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide

Cat. No. B278325
M. Wt: 316.14 g/mol
InChI Key: DCLXLBIXCNYECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide, also known as Etazolate, is a synthetic compound that belongs to the class of tetrazole-based drugs. It was first synthesized in the early 1980s and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which plays a crucial role in regulating neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the level of GABA in the brain, which leads to a decrease in neuronal excitability and anxiolytic and antidepressant effects. It has also been shown to increase the activity of antioxidant enzymes and decrease the level of pro-inflammatory cytokines, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one limitation of using 2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of epilepsy. Finally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide and its potential side effects.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide involves the reaction of 2,4-dichlorophenol with ethyl chloroacetate to form 2-(2,4-dichlorophenoxy)acetic acid ethyl ester. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring. Finally, the resulting compound is treated with acetic anhydride to form 2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Product Name

2-(2,4-dichlorophenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide

Molecular Formula

C11H11Cl2N5O2

Molecular Weight

316.14 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-ethyltetrazol-5-yl)acetamide

InChI

InChI=1S/C11H11Cl2N5O2/c1-2-18-16-11(15-17-18)14-10(19)6-20-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H,14,16,19)

InChI Key

DCLXLBIXCNYECT-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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